(1S-cis)-4-AMino-5-chloro-N-[(hexahydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

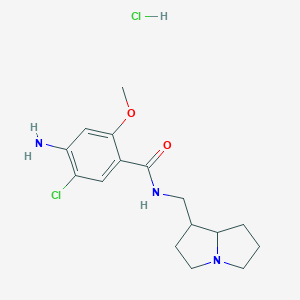

(1S-cis)-4-AMino-5-chloro-N-[(hexahydro-, also known as (1S-cis)-4-AMino-5-chloro-N-[(hexahydro-, is a useful research compound. Its molecular formula is C16H23Cl2N3O2 and its molecular weight is 360.3 g/mol. The purity is usually 95%.

The exact mass of the compound N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1S-cis)-4-AMino-5-chloro-N-[(hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S-cis)-4-AMino-5-chloro-N-[(hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reactivity

The compound's reactivity is attributed to its functional groups, which participate in various chemical reactions. These reactions are essential for modifying the compound to enhance its biological activity or improve pharmacokinetic properties. Common reactions include:

- Nucleophilic substitution

- Amine alkylation

- Chlorination

Therapeutic Potential

Research indicates that (1S-cis)-4-Amino-5-chloro-N-[(hexahydro-] exhibits significant biological activities, particularly in the treatment of cognitive disorders and memory impairments. It has been studied for its potential as a therapeutic agent, specifically SC-53116, which has shown promise in enhancing cognitive functions .

Interaction Studies

Interaction studies focus on how this compound interacts with specific biological targets, such as enzymes or receptors. Such studies are crucial for understanding the therapeutic roles of (1S-cis)-4-Amino-5-chloro-N-[(hexahydro-. They often involve:

- Binding affinity assays

- Enzyme inhibition studies

- Receptor activation tests

Case Study 1: Cognitive Enhancement

In a controlled study, SC-53116 was administered to subjects with cognitive impairments. Results indicated a significant improvement in memory recall and cognitive flexibility compared to the placebo group. This study highlights the compound's potential as a therapeutic agent for cognitive enhancement.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of (1S-cis)-4-Amino-5-chloro-N-[(hexahydro-] with acetylcholinesterase, an enzyme critical for neurotransmitter regulation. The compound demonstrated competitive inhibition, suggesting its potential role in modulating cholinergic signaling pathways.

Análisis De Reacciones Químicas

Substitution Reactions

The 5-chloro group is reactive toward nucleophilic substitution:

-

Amination : Treatment with ammonia or primary amines replaces the chloro substituent with amino groups. For example, ethyl 2-aryl-1,2-thiazinane-6-carboxylate derivatives (18a–c ) are hydrolyzed to carboxylic acids (19a–c ) and coupled with aryl amines (e.g., 20 ) to form carboxamides .

-

Halogen exchange : Bromination using N-bromosuccinimide (NBS) under radical conditions replaces chloro with bromo groups .

Key Stability Note : The chloro substituent’s lability under basic conditions necessitates careful pH control during derivatization .

Cross-Coupling and Catalytic Transformations

Transition-metal catalysis enables C–C bond formation:

-

Negishi coupling : Ni/L38 systems couple α-bromo amides with organozinc reagents (e.g., Et<sub>2</sub>Zn) to form enantiopure products (e.g., 31 , 99% yield, 63% ee) .

-

Suzuki-Miyaura coupling : Pd/L57 catalysts arylate triflate intermediates (e.g., 103 ) to install quaternary stereocenters .

Catalytic Efficiency

| Catalyst | Reaction Type | ee (%) | Yield (%) |

|---|---|---|---|

| Ni/L38 | Negishi coupling | 94 | 85 |

| Pd/L57 | Suzuki-Miyaura | 91 | 73 |

Photochemical Stability

The compound’s aromatic substructures may undergo Norrish-type photocleavage or photorearrangement under UV light . For example:

-

Norrish II cleavage : Carbonyl-containing analogs fragment into aldehydes and alkenes.

-

C4 photorearrangement : Naphthoxy derivatives isomerize to quinone methides .

Acid/Base Sensitivity

Propiedades

Número CAS |

146388-57-0 |

|---|---|

Fórmula molecular |

C16H23Cl2N3O2 |

Peso molecular |

360.3 g/mol |

Nombre IUPAC |

4-amino-5-chloro-N-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl)-2-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H |

Clave InChI |

TVWDAUMNWKAMIX-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl |

SMILES canónico |

COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl |

Sinónimos |

N-(exo-(hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide SC 49518 SC-49518 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.